REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:7]1[N:8]=[CH:9][C:10]([NH:13]C(=O)C(C)(C)C)=[N:11][CH:12]=1)([O:5][CH3:6])[CH3:4].[OH-].[Na+]>C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1)([O:5][CH3:6])[CH3:4] |f:1.2|
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Name
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N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide
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Quantity
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1.73 g
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Type
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reactant
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Smiles
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COC(C)(OC)C=1N=CC(=NC1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
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11 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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13 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 25° C. for 63 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 65° C. for 1.5 h
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Duration
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1.5 h
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Type
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WASH
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Details
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washed with a saturated aqueous sodium chloride solution (75 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was back-extracted with ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
63 h |
Name
|
|
Type
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product
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Smiles
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COC(C)(OC)C=1N=CC(=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |